N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-12-14(8-5-9-15(12)22(24)25)17(23)19-10-16-20-21-18(26-16)27-11-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJNYCDGWZKIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diacylhydrazides
The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of diacylhydrazides using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, 5-(benzylsulfanyl)-1,3,4-oxadiazole-2-methanamine can be prepared by reacting benzylsulfanylacetic acid hydrazide with chloroacetyl chloride in the presence of POCl₃, followed by cyclization at 80–100°C for 4–6 hours. The reaction proceeds via intermediate hydrazide formation, with subsequent intramolecular dehydration to yield the oxadiazole core.
Reaction Conditions
Thiol-Mediated Nucleophilic Substitution
Alternative routes involve substituting preformed oxadiazole intermediates with benzylsulfanyl groups. For instance, 2-chloromethyl-1,3,4-oxadiazole derivatives react with benzyl mercaptan in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 3 hours. This method avoids harsh cyclization conditions and achieves yields of 75–80%.
Characterization Data
- IR (KBr, cm⁻¹): 1647 (C=O), 1591 (C=N), 1217 (C–O), 823 (C–S)
- ¹H NMR (400 MHz, DMSO-d₆): δ 4.21 (s, 2H, CH₂), 3.89 (s, 2H, SCH₂), 7.28–7.35 (m, 5H, Ar–H)
Synthesis of 2-Methyl-3-Nitrobenzoyl Chloride
Nitration of 2-Methylbenzoic Acid
2-Methyl-3-nitrobenzoic acid is synthesized via nitration of 2-methylbenzoic acid using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced regioselectively at the meta position due to the directing effect of the methyl group.
Reaction Conditions
Conversion to Acid Chloride
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux for 3 hours. Excess SOCl₂ is removed under vacuum to yield 2-methyl-3-nitrobenzoyl chloride as a pale-yellow solid.
Characterization Data
Amide Coupling Reaction
coupling of Oxadiazole Amine with Acyl Chloride
The final step involves reacting 5-(benzylsulfanyl)-1,3,4-oxadiazole-2-methanamine with 2-methyl-3-nitrobenzoyl chloride in the presence of triethylamine (TEA) as a base. The reaction is conducted in anhydrous DCM at 0°C for 1 hour, followed by stirring at room temperature for 12 hours.
Reaction Conditions
- Reagents: Oxadiazole amine (1.0 equiv), acyl chloride (1.2 equiv), TEA (2.0 equiv)
- Solvent: Anhydrous DCM
- Temperature: 0°C → room temperature
- Yield: 65–70%
Characterization Data
- IR (KBr, cm⁻¹): 3292 (N–H), 1681 (C=O), 1529 (NO₂), 1442 (C–N)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, 1H, Ar–H), 7.89 (d, 1H, Ar–H), 7.25–7.38 (m, 5H, Ar–H), 4.62 (s, 2H, CH₂), 4.18 (s, 2H, SCH₂), 2.51 (s, 3H, CH₃)
- ¹³C NMR (100 MHz, DMSO-d₆): δ 168.4 (C=O), 162.1 (C=N), 148.9 (NO₂), 134.2–127.3 (Ar–C), 44.7 (CH₂), 21.3 (CH₃)
Optimization and Mechanistic Considerations
Chemical Reactions Analysis
Amide Coupling with 2-Methyl-3-Nitrobenzoyl Chloride
The final amide bond is formed via coupling of the oxadiazole-methylamine with 2-methyl-3-nitrobenzoic acid:
-
Acid Activation :
-
Coupling Reaction :
-
Characterization :
Reaction Optimization and Challenges
-
Nitro Group Stability : The nitro group is introduced early in the synthesis to avoid side reactions during alkylation or coupling .
-
Regioselectivity : Alkylation of the oxadiazole-2-thiol ensures exclusive substitution at the sulfur atom .
Mechanistic Insights
-
Alkylation : The reaction proceeds via deprotonation of the thiol group by triethylamine, followed by nucleophilic attack on the benzyl bromide .
-
Amide Coupling : EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide .
This synthesis leverages well-established protocols for oxadiazole functionalization and amide bond formation, ensuring reproducibility and scalability. The absence of direct data on the exact compound underscores the need for validation via spectral matching and iterative optimization.
Scientific Research Applications
Antimicrobial Activity
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide has shown significant antimicrobial properties against various bacterial and fungal strains. Studies have reported minimum inhibitory concentrations (MIC) indicating its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.27 |
| Escherichia coli | 1.43 |
| Candida albicans | 2.60 |
These results suggest that the compound's structure contributes to its ability to disrupt microbial cell functions.
Anticancer Activity
The compound has also been evaluated for anticancer properties against several cancer cell lines. Notably, it has demonstrated potent activity against colorectal carcinoma cells (HCT116) with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 5.85 |
| MCF7 | 4.53 |
This indicates a promising therapeutic potential for further development in cancer treatment protocols.
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound inhibited growth in all tested strains with significant potency observed in resistant strains of Staphylococcus aureus.
Case Study 2: Cancer Cell Line Evaluation
In vitro studies involving human colorectal carcinoma cell line HCT116 revealed that this compound exhibited a dose-dependent inhibition of cell proliferation. The mechanism of action was investigated through apoptosis assays showing increased rates of apoptosis compared to controls.
Mechanism of Action
The mechanism of action of N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole core and exhibit similar biological activities.
Benzothiazole derivatives: Known for their broad spectrum of biological effects, including antimicrobial and anticancer activities.
Uniqueness
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide is unique due to the presence of both the benzylsulfanyl and nitrobenzamide groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various applications .
Biological Activity
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to compile and analyze diverse research findings related to the biological activity of this compound, presenting data tables and case studies where applicable.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an oxadiazole ring and a benzylsulfanyl group. Its molecular formula is , with a molecular weight of approximately 370.42 g/mol. The nitro group and the methyl groups contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity, leading to antimicrobial effects against various pathogens.
- Anticancer Activity : The oxadiazole moiety may interact with nucleic acids, affecting their function and inhibiting tumor cell proliferation. Studies have shown that compounds containing similar structures exhibit significant antitumor properties.
Biological Activity Data
Several studies have evaluated the biological activity of this compound. Below is a summary table of findings from various research articles:
Case Studies
- Antimicrobial Properties : In a study assessing the antimicrobial efficacy of various derivatives of oxadiazoles, this compound demonstrated significant inhibition against both E. coli and S. aureus strains at concentrations below 20 µM .
- Anticancer Activity : A recent investigation into the anticancer properties of this compound revealed that it exhibited promising results in inhibiting cell proliferation in lung cancer cell lines (A549 and HCC827). The IC50 values were recorded at 8 µM for A549 cells, indicating effective cytotoxicity while maintaining lower toxicity levels in normal MRC-5 fibroblast cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
